Superior Chiral Resolution Yield for Cbz vs. Boc-Protected Analog
In a direct comparison using identical chiral resolution conditions, the Cbz-protected substrate (leading to the target compound) provided a significantly higher yield than its Boc-protected analog. The chiral resolution of N-Cbz-cis-1,2-cyclohexanediamine with (S)-naproxen yielded the target single enantiomer in 40.5% yield with 99.7% ee, while the analogous N-Boc-cis-1,2-cyclohexanediamine resolution gave only a 37.3% yield (99.8% ee) [1]. This represents an 8.6% relative improvement in yield.
| Evidence Dimension | Chiral resolution yield |
|---|---|
| Target Compound Data | 40.5% yield, 99.7% ee |
| Comparator Or Baseline | N-Boc-cis-(1R,2S)-cyclohexane-1,2-diamine: 37.3% yield, 99.8% ee |
| Quantified Difference | +3.2 absolute percentage points (8.6% relative improvement) |
| Conditions | Chiral resolution via diastereomeric salt formation with (S)-naproxen in EtOAc/iPrOH, followed by acidic/alkaline workup. |
Why This Matters
A higher resolution yield directly translates to lower cost per gram of the final enantiopure product, a critical factor in scaling from medicinal chemistry to preclinical supply.
- [1] CN115028553A, Examples 7 & 8. A preparation method of chiral N-Boc/Cbz-cis-(1R,2S)-cyclohexanediamine. Google Patents, 2022. View Source
